5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol
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Overview
Description
5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol is an organic compound that features both nitro and boronate ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol typically involves the reaction of 5-nitropyridine-2-thiol with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Reduction: The major product would be 5-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol.
Substitution: The major products are biaryl compounds formed through the coupling of the boronate ester with aryl halides.
Scientific Research Applications
5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: It can be utilized in the creation of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol largely depends on its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors.
Boronate Ester Group: This group can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-5-pyridineboronic acid pinacol ester: Similar in structure but lacks the thiol group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boronate ester group but differs in the aromatic ring structure.
Uniqueness
5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol is unique due to the presence of both nitro and thiol groups, which provide distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-5-7(14(15)16)6-13-9(8)19/h5-6H,1-4H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUUNXWKKLULAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CNC2=S)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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